EMA400 vs. EMA200/EMA300: Superior Oral Bioavailability in Rat Models
EMA400 demonstrates significantly higher oral bioavailability compared to its earlier-generation analogs EMA200 and EMA300. In Sprague-Dawley rats, the oral bioavailability (F%) of EMA400 was approximately 28%, which is nearly 4- to 5-fold greater than that observed for EMA200 (5.9%) and EMA300 (7.1%) [1].
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | Approximately 28% (EMA400) |
| Comparator Or Baseline | EMA200: 5.9%; EMA300: 7.1% |
| Quantified Difference | EMA400 bioavailability is ~4.7-fold higher than EMA200 and ~3.9-fold higher than EMA300 |
| Conditions | Single oral bolus dose (5-10 mg/kg) in adult male Sprague-Dawley rats |
Why This Matters
Higher oral bioavailability translates to more reliable and consistent systemic drug exposure in oral dosing studies, reducing variability and the required dose to achieve therapeutic effects, which is a critical factor in longitudinal in vivo pain models.
- [1] Smith, M. T., et al. (2013). Small molecule angiotensin II type 2 receptor (AT₂R) antagonists as novel analgesics for neuropathic pain: comparative pharmacokinetics, radioligand binding, and efficacy in rats. Pain Medicine, 14(5), 692-705. Table 3. View Source
